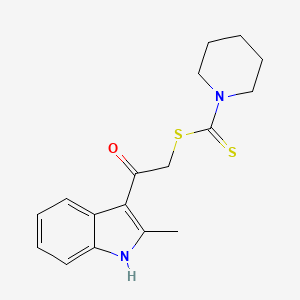
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate is a complex organic compound that features an indole moiety, a piperidine ring, and a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions, such as the reaction of the indole with methyl iodide in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the reductive amination of a suitable precursor, such as a ketone or aldehyde, with ammonia or an amine.
Attachment of the Carbodithioate Group: The carbodithioate group can be introduced through the reaction of the piperidine derivative with carbon disulfide and an alkylating agent, such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, such as nucleophilic substitution at the carbodithioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted carbodithioate derivatives.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders or cancer.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate depends on its specific application:
Pharmacological Effects: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: In organic synthesis, the compound’s reactivity is influenced by the electronic and steric properties of its functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate: Lacks the methyl group on the indole moiety.
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-1-carbodithioate: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate is unique due to the presence of the methyl group on the indole moiety and the piperidine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H20N2OS2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C17H20N2OS2/c1-12-16(13-7-3-4-8-14(13)18-12)15(20)11-22-17(21)19-9-5-2-6-10-19/h3-4,7-8,18H,2,5-6,9-11H2,1H3 |
InChI Key |
QZAPYWOVBPZHAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC(=S)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















